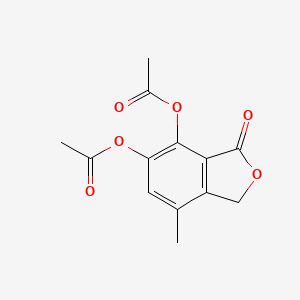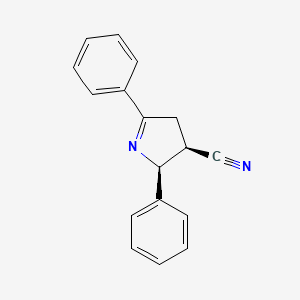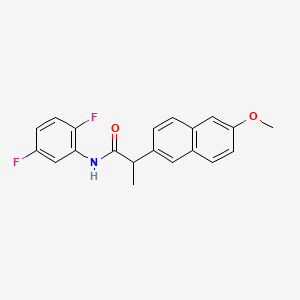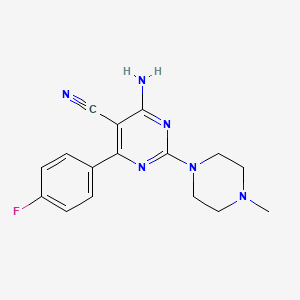![molecular formula C9H10Br2O4 B13374279 (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-5,6-dibromobicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring two bromine atoms and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the bromination of a suitable bicyclic precursor. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired positions. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of anhydrides or esters.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R)-5,6-dichlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
(1S,4R)-5,6-difluorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with fluorine atoms instead of bromine.
(1S,4R)-5,6-diiodobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid imparts unique reactivity and properties compared to its chlorine, fluorine, and iodine analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C9H10Br2O4 |
|---|---|
Peso molecular |
341.98 g/mol |
Nombre IUPAC |
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10Br2O4/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7H,1H2,(H,12,13)(H,14,15)/t2-,3+,4?,5?,6?,7? |
Clave InChI |
HECPLCNVJSYLGU-RXODTLQOSA-N |
SMILES isomérico |
C1[C@@H]2C(C([C@H]1C(C2Br)Br)C(=O)O)C(=O)O |
SMILES canónico |
C1C2C(C(C1C(C2Br)Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374197.png)


![2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374230.png)
![N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B13374231.png)
![5-(4-Acetylbenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374239.png)
![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)


![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374262.png)
![1-(Methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B13374275.png)
![N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine](/img/structure/B13374285.png)
